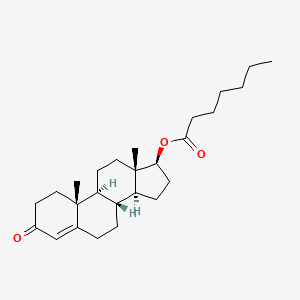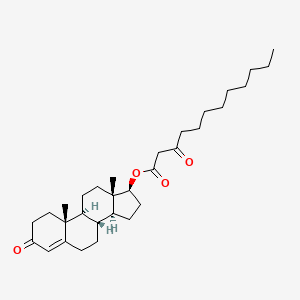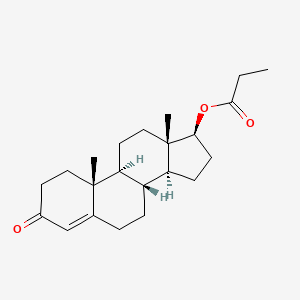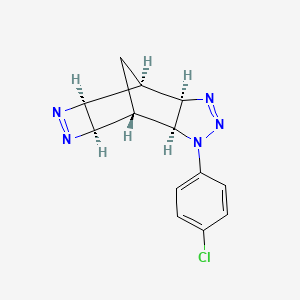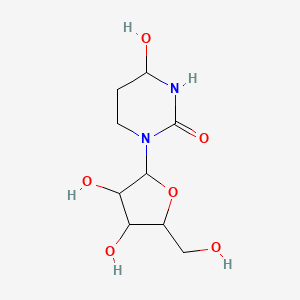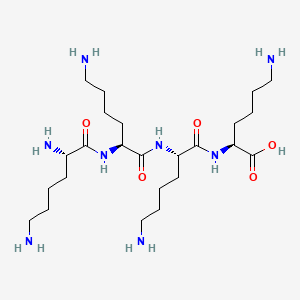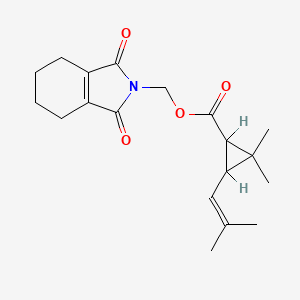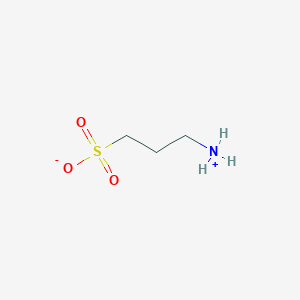
3-Amino-1-propanesulfonic acid
Overview
Description
Tramiprosate, also known as 3-amino-1-propanesulfonic acid, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. Tramiprosate has been investigated for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease, due to its ability to bind to soluble amyloid and inhibit its aggregation in the brain .
Mechanism of Action
Target of Action
The primary target of Homotaurine is the amyloid-beta (Aβ) peptide . This peptide plays a crucial role in the formation of amyloid plaques, which are characteristic of neurodegenerative diseases like Alzheimer’s .
Mode of Action
Homotaurine inhibits the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation . This interaction is key to the aggregation of Aβ peptides into plaques .
Biochemical Pathways
By binding to soluble Aβ peptides, Homotaurine prevents their aggregation and the subsequent formation of plaques . This action disrupts the biochemical pathway leading to plaque formation, which is associated with neurodegenerative changes in diseases like Alzheimer’s .
Pharmacokinetics
To improve its overall bioavailability, one effective approach is to formulate Homotaurine as a prodrug or derivative, which then produces Homotaurine in the body after administration .
Result of Action
The binding of Homotaurine to soluble Aβ peptides results in a reduction of amyloid plaque aggregation in the brain . This can lead to a decrease in the neurodegenerative changes associated with diseases like Alzheimer’s .
Biochemical Analysis
Biochemical Properties
3-Amino-1-propanesulfonic acid has been found to bind to soluble amyloid beta and inhibit the formation of neurotoxic aggregates . It has also shown anticonvulsant activities, reduction in skeletal muscle tonus, and hypothermic activity . It has been reported as a GABA antagonist, as well as a GABA agonist .
Cellular Effects
In vitro studies have found that this compound is a GABA A partial agonist as well as a GABA B receptor partial agonist with low efficacy, becoming an antagonist and displacing the full agonists GABA and baclofen at this receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules. It binds to soluble amyloid beta, inhibiting the formation of neurotoxic aggregates . It also acts as a GABA A partial agonist and a GABA B receptor partial agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tramiprosate can be synthesized through the reaction of 3-chloropropanesulfonic acid with ammonia. The reaction typically involves heating the reactants in an aqueous solution, leading to the formation of 3-amino-1-propanesulfonic acid. The reaction conditions include maintaining a temperature of around 100°C and using a slight excess of ammonia to ensure complete conversion .
Industrial Production Methods
Industrial production of tramiprosate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tramiprosate undergoes various chemical reactions, including:
Oxidation: Tramiprosate can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert tramiprosate into its corresponding amine derivatives.
Substitution: Tramiprosate can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tramiprosate has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It has shown promise in reducing amyloid plaque formation, diminishing hippocampal atrophy, and improving cognitive function in preclinical and clinical studies . Additionally, tramiprosate has been investigated for its anti-inflammatory effects and potential use in other neurocognitive disorders .
Comparison with Similar Compounds
Tramiprosate is similar to other compounds that target amyloid aggregation, such as curcumin and SP600125. tramiprosate is unique in its specific binding to soluble amyloid and its ability to inhibit both oligomeric and fibrillar amyloid formation. Other compounds may target different aspects of amyloid pathology or have additional mechanisms of action .
Similar Compounds
Curcumin: A natural compound with anti-amyloid and anti-inflammatory properties.
SP600125: A pharmacological inhibitor with anti-amyloid and antiapoptotic effects.
Tramiprosate’s unique binding properties and its ability to inhibit amyloid aggregation make it a promising candidate for the treatment of Alzheimer’s disease and other neurocognitive disorders.
Properties
IUPAC Name |
3-aminopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190352 | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3687-18-1 | |
| Record name | 3-Aminopropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramiprosate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramiprosate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homotaurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tramiprosate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMIPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



